(R)-3-Hydroxy Midostaurin

Pharmacokinetics Acute Myeloid Leukemia Therapeutic Drug Monitoring

(R)-3-Hydroxy Midostaurin (CGP52421) is a critical, pharmacologically active metabolite of midostaurin with a distinct selectivity profile and enhanced cytotoxicity against AML blasts. With an extremely long half-life (495h) and high plasma accumulation, it is essential for accurate LC-MS/MS bioanalysis and PBPK modeling of CYP3A4-mediated DDIs. Procure this reference standard to ensure precise metabolite identification and robust pharmacodynamic assessments.

Molecular Formula C35H30N4O5
Molecular Weight 586.6 g/mol
CAS No. 179237-49-1
Cat. No. B612020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxy Midostaurin
CAS179237-49-1
SynonymsCGP52421;  CGP-52421;  CGP 52421.
Molecular FormulaC35H30N4O5
Molecular Weight586.6 g/mol
Structural Identifiers
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1
InChIKeyZZSBPGIGIUFJRA-YMZPHHGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-3-Hydroxy Midostaurin Procurement Guide: CAS 179237-49-1 and Its Differential Role in FLT3-Driven Research


R-3-Hydroxy Midostaurin (CAS 179237-49-1), also designated as CGP52421, is a hydroxylated metabolite of the FDA-approved multikinase inhibitor midostaurin (PKC412), generated primarily via hepatic CYP3A4 metabolism [1]. This compound is a small-molecule inhibitor that has been characterized for its ability to inhibit FMS-like tyrosine kinase 3 (FLT3) autophosphorylation, with reported IC50 values of approximately 132 nM in culture medium and 9.8 μM in plasma [2]. In clinical contexts, CGP52421 accumulates to plasma concentrations that are substantially higher than the parent drug, positioning it as a pharmacologically active metabolite with distinct target engagement and functional properties [3].

Why Generic Substitution Fails: The Critical Distinctions of R-3-Hydroxy Midostaurin


Substituting the target compound (R)-3-Hydroxy Midostaurin with seemingly similar agents—such as the parent drug midostaurin, the (S)-enantiomer, or the alternative metabolite CGP62221—is not scientifically justifiable. While midostaurin is a broad-spectrum multikinase inhibitor, its metabolite CGP52421 exhibits a distinctly altered selectivity profile and has been demonstrated to be less selective but more cytotoxic than the parent compound against primary leukemia blast cells at comparable FLT3 inhibition levels [1]. Moreover, the (R)- and (S)-enantiomers of 3-hydroxy midostaurin possess different stereochemistry and potentially divergent biological activities, necessitating precise specification in experimental design [2]. This evidence-based differentiation is crucial for researchers requiring accurate metabolite identification, pharmacokinetic modeling, or pharmacodynamic assessments.

Quantitative Evidence Guide: Head-to-Head Performance Metrics for R-3-Hydroxy Midostaurin


Superior Accumulation and Trough Levels: CGP52421 vs. Midostaurin and CGP62221 in AML Patients

In a phase I/II clinical trial evaluating midostaurin in patients with acute myeloid leukemia (AML), trough plasma concentrations of the metabolite CGP52421 were found to be 5.2–13.9 times higher than those of the parent drug midostaurin [1]. For patients who achieved a stable blast response, the mean trough concentration of CGP52421 reached 21.2 μM, markedly exceeding the concentrations of midostaurin (3.8 μM) and the alternative metabolite CGP62221 (3.7 μM) [1]. This indicates that CGP52421 is the dominant circulating species.

Pharmacokinetics Acute Myeloid Leukemia Therapeutic Drug Monitoring

Prolonged Elimination Half-Life: CGP52421 vs. Midostaurin

A human absorption, metabolism, and excretion (AME) study revealed a stark contrast in terminal half-lives among the active species. The plasma half-life of CGP52421 was determined to be 495 hours, which is approximately 24.4 times longer than the half-life of midostaurin (20.3 hours) and 14.8 times longer than that of the alternative metabolite CGP62221 (33.4 hours) [1]. This extensive half-life underpins the high accumulation ratio observed for this metabolite.

Pharmacokinetics Metabolism ADME Studies

Divergent Cellular Cytotoxicity: CGP52421 vs. PKC412 in Primary AML Blasts

Despite being less selective as a kinase inhibitor than its parent compound PKC412 (midostaurin), the metabolite CGP52421 demonstrates enhanced cytotoxicity against primary acute myeloid leukemia (AML) blast samples [1]. In a comparative in vitro study using the Plasma Inhibitory Activity (PIA) assay, CGP52421 was shown to be more cytotoxic than PKC412 at comparable levels of FLT3 inhibition [1]. Specifically, CGP52421 exhibited higher cytotoxicity over a dose range of 100 to 500 nM [2].

Pharmacodynamics Cytotoxicity Selectivity Acute Myeloid Leukemia

Functional Dichotomy in Mast Cell Inhibition: Proliferation vs. Activation

In neoplastic mast cells (MC), the functional profile of CGP52421 is distinctly different from that of midostaurin and the alternative metabolite CGP62221. Chemical proteomic profiling revealed that CGP52421 does not substantially inhibit MC proliferation (unlike midostaurin and CGP62221) but effectively suppresses IgE-dependent histamine release [1]. This functional separation is supported by target engagement data: CGP52421 failed to recognize the key downstream regulator FES in MC lysates, whereas midostaurin and CGP62221 did [1].

Mastocytosis Immunology Target Engagement Histamine Release

Best Research and Industrial Application Scenarios for R-3-Hydroxy Midostaurin


LC-MS/MS Assay Development and Validation for Therapeutic Drug Monitoring (TDM)

Given the high plasma accumulation of CGP52421 (trough levels up to 21.2 μM) and its extremely long half-life (495 hours), this compound is an indispensable reference standard for developing sensitive and accurate bioanalytical methods, such as LC-MS/MS assays, to simultaneously quantify midostaurin and its metabolites in patient plasma [1]. Its inclusion ensures accurate pharmacokinetic profiling in clinical trials for AML and advanced systemic mastocytosis [2].

PBPK Modeling and Drug-Drug Interaction (DDI) Risk Assessment

CGP52421 is a substrate, reversible/time-dependent inhibitor, and inducer of CYP3A4. Due to its long half-life and high systemic exposure relative to the parent drug, it plays a critical role in physiologically based pharmacokinetic (PBPK) models aimed at predicting complex CYP3A4-mediated DDIs [1]. Procurement of the pure compound is essential for in vitro studies that feed into these computational models to ensure accurate prediction of midostaurin exposure when co-administered with CYP3A4 modulators [2].

Pharmacodynamic Studies of AML Blast Cytotoxicity and FLT3 Inhibition

For researchers investigating the disconnect between FLT3 inhibition and cytotoxic response, CGP52421 provides a key tool. Unlike the more selective parent drug PKC412, CGP52421 exhibits enhanced cytotoxicity against primary AML blasts at comparable levels of FLT3 inhibition [1]. This makes it critical for plasma inhibitory activity (PIA) assays and other PD models designed to understand the basis of antileukemic activity and the role of non-selective kinase inhibition [1].

Dissecting Mediator-Related Symptom Relief in Systemic Mastocytosis

In advanced systemic mastocytosis research, CGP52421 is uniquely positioned to explain the clinical phenomenon of symptom improvement despite disease progression. The compound inhibits IgE-dependent histamine release without blocking KIT-dependent mast cell proliferation [1]. As such, it is a vital reagent for proteomic profiling and cellular assays focused on mast cell activation pathways and mediator release mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Hydroxy Midostaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.